REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.CO[CH:11](OC)[CH2:12]Br.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH:12]=[CH:11][C:4]=2[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
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Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
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concentrated
|
Type
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FILTRATION
|
Details
|
filtered through a plug of silica gel eluting with 10% diethyl ether in hexane
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Type
|
ADDITION
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Details
|
The resulting oil (15 g) was added to a solution of polyphosphoric acid (~12 g) in toluene (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
heated at 80° C. for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the toluene layer was decanted off
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue distilled
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C=CO2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |